molecular formula C16H26ClNO2 B5041245 1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride

1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride

Cat. No.: B5041245
M. Wt: 299.83 g/mol
InChI Key: ZMHHUCPZBOCQRJ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride is a compound that combines the unique structural features of adamantane and morpholine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride typically involves the following steps:

    Formation of 1-(1-Adamantyl)-2-chloroethanone: This can be achieved by reacting 1-adamantylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with a chlorinating agent.

    Nucleophilic Substitution: The 1-(1-Adamantyl)-2-chloroethanone is then reacted with morpholine under basic conditions to form 1-(1-Adamantyl)-2-morpholin-4-ylethanone.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantyl moiety can be oxidized to form adamantanone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of 1-(1-Adamantyl)-2-morpholin-4-ylethanol.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to the presence of the adamantyl moiety.

    Materials Science: The compound’s rigid structure makes it suitable for the development of advanced materials with specific mechanical properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride involves its interaction with specific molecular targets. The adamantyl moiety is known to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The morpholine ring can interact with various receptors and enzymes, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Adamantylamine: Shares the adamantyl moiety but lacks the morpholine ring.

    2-Morpholinoethanol: Contains the morpholine ring but lacks the adamantyl moiety.

    1-Adamantylacetic acid: Another adamantyl-containing compound with different functional groups.

Uniqueness: 1-(1-Adamantyl)-2-morpholin-4-ylethanone;hydrochloride is unique due to the combination of the adamantyl and morpholine moieties. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-morpholin-4-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c18-15(11-17-1-3-19-4-2-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHHUCPZBOCQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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